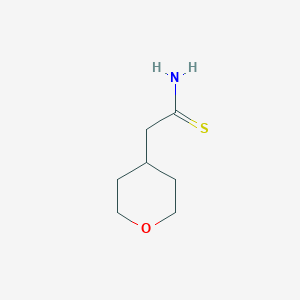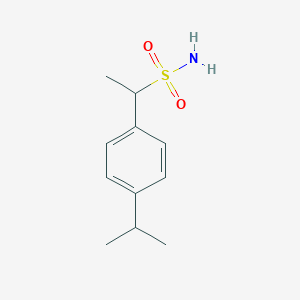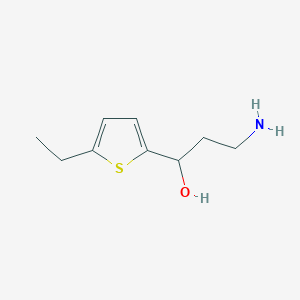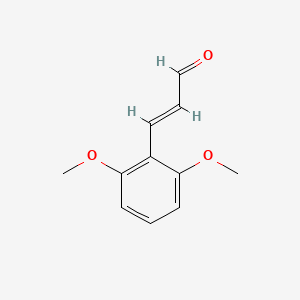
3-(2,6-Dimethoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxyphenol: The compound can be synthesized by oxidizing 2,6-dimethoxyphenol using oxidizing agents like chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
From 2,6-Dimethoxybenzene: Another method involves the formylation of 2,6-dimethoxybenzene using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation processes, ensuring high purity and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 3-(2,6-Dimethoxyphenyl)prop-2-enal can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 3-(2,6-dimethoxyphenyl)propanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid.
Reduction: 3-(2,6-Dimethoxyphenyl)propanol.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2,6-Dimethoxyphenol: A closely related compound with similar structural features but lacking the aldehyde group.
3-(2,6-Dimethoxyphenyl)propanol: A reduction product of the target compound.
Uniqueness: 3-(2,6-Dimethoxyphenyl)prop-2-enal is unique due to its aldehyde group, which allows for a wider range of chemical reactions compared to its phenol counterpart. This functional group makes it more reactive and versatile in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+ |
Clave InChI |
IVYUWTPPGFCIMY-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)OC)/C=C/C=O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

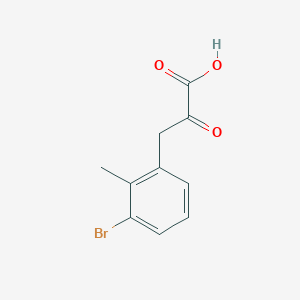
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
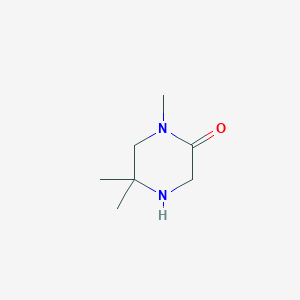
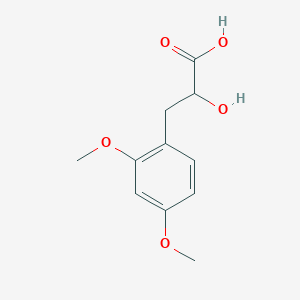


![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
